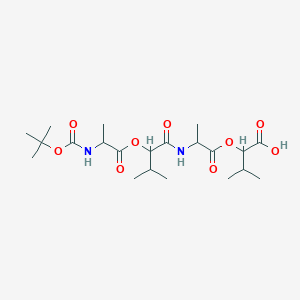

Boc-(Ala-Hmb)2-OH

Übersicht

Beschreibung

NSC668036 ist ein niedermolekularer Inhibitor, der die PDZ-Domäne von Dishevelled-Proteinen angreift. Diese Proteine sind wichtige Bestandteile des Wnt-Signalwegs. Dieser Weg spielt eine entscheidende Rolle in verschiedenen zellulären Prozessen, einschließlich Zellproliferation, Differenzierung und Migration. Eine Dysregulation des Wnt-Signalwegs wurde in mehreren Krankheiten, einschließlich Krebs und Fibrose, nachgewiesen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von NSC668036 umfasst mehrere Schritte, beginnend mit der Herstellung von ZwischenverbindungenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und Schutzgruppen, um die Selektivität und Effizienz der Reaktionen zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von NSC668036 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) werden zur Reinigung verwendet, und das Endprodukt wird mit Methoden wie Kernresonanzspektroskopie (NMR) und Massenspektrometrie charakterisiert .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NSC668036 involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions typically involve the use of organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .

Industrial Production Methods

Industrial production of NSC668036 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification, and the final product is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NSC668036 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation von NSC668036 zur Bildung von hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Produkte liefern kann .

Wissenschaftliche Forschungsanwendungen

NSC668036 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Werkzeugverbindung verwendet, um den Wnt-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: In zellbasierten Assays eingesetzt, um die Auswirkungen der Wnt-Signalhemmung auf Zellproliferation, Differenzierung und Migration zu untersuchen.

Medizin: Als potenzieller therapeutischer Wirkstoff für Krankheiten wie Krebs und Fibrose untersucht, bei denen eine Dysregulation des Wnt-Signalwegs ein beitragender Faktor ist.

Industrie: Bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf den Wnt-Signalweg abzielen

Wirkmechanismus

NSC668036 entfaltet seine Wirkung durch Bindung an die PDZ-Domäne von Dishevelled-Proteinen und unterbricht so die Interaktion zwischen Dishevelled und Frizzled-Rezeptoren. Diese Störung blockiert den Wnt-Signalweg und führt zur Hemmung nachgeschalteter Signalisierungsereignisse. Die beteiligten molekularen Ziele und Wege umfassen den β-Catenin-Destruktionskomplex und die transkriptionelle Aktivierung von Wnt-Zielgenen .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Boc-(Ala-Hmb)2-OH is a synthetic amino acid derivative primarily used in peptide synthesis. The presence of the Boc group serves as a protective mechanism, preventing unwanted reactions at the amino group of alanine, while the 2-hydroxy-4-methoxybenzyl (Hmb) group enhances solubility and stability, especially in solid-phase peptide synthesis (SPPS).

Protein-Protein Interactions: this compound can mimic short peptide sequences found in certain protein structures, making it a valuable tool for studying protein-protein interactions. Researchers can use this tripeptide to investigate the binding sites and affinities of proteins involved in various cellular processes, gaining insights into the molecular mechanisms underlying different biological functions.

Drug Development: Due to its ability to mimic specific protein-protein interactions, this compound holds promise for the development of novel therapeutics. By modifying the tripeptide's structure, researchers can create molecules that bind to specific protein targets and modulate their activity, potentially leading to new drugs for various diseases.

Protein Folding and Aggregation: this compound can also be used to study protein folding and aggregation processes, which are critical for protein function and can lead to diseases if misregulated. By examining how this molecule interacts with different proteins under various conditions, researchers can better understand the factors influencing protein folding and aggregation.

Structural Similarity

This compound shares structural similarities with other compounds used in peptide synthesis:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Ala-OH | Contains only one alanine residue | Simpler structure, less steric hindrance |

| Fmoc-Ala-OH | Uses fluorenylmethyloxycarbonyl instead of Boc | Different protection strategy |

| Boc-(Phe-Hmb)2-OH | Incorporates phenylalanine instead of alanine | Potentially different biological activity |

| Fmoc-(Gly-Hmb)2-OH | Glycine instead of alanine | Lower steric hindrance |

Wirkmechanismus

NSC668036 exerts its effects by binding to the PDZ domain of Dishevelled proteins, thereby interrupting the interaction between Dishevelled and Frizzled receptors. This disruption blocks the Wnt signaling pathway, leading to the inhibition of downstream signaling events. The molecular targets and pathways involved include the β-catenin destruction complex and the transcriptional activation of Wnt target genes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Sulindac: Ein weiterer niedermolekularer Inhibitor, der die PDZ-Domäne von Dishevelled-Proteinen angreift.

Ky-02327: Eine Verbindung mit ähnlichen inhibitorischen Wirkungen auf den Wnt-Signalweg.

Einzigartigkeit von NSC668036

NSC668036 ist einzigartig in seiner hohen Spezifität und Potenz als PDZ-Domäneninhibitor. Es wurde gezeigt, dass es im Vergleich zu anderen Inhibitoren fester an die PDZ-Domäne bindet, was es zu einem wertvollen Werkzeug für die Untersuchung des Wnt-Signalwegs und die Entwicklung gezielter Therapien macht .

Biologische Aktivität

Boc-(Ala-Hmb)2-OH is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids, specifically incorporating a Boc (tert-butyloxycarbonyl) protective group and an Hmb (hydroxymethylbutyric acid) moiety. The molecular structure can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₄

- Molecular Weight : 299.32 g/mol

The presence of the Boc group enhances the compound's stability and solubility, which are critical for its biological applications.

Antioxidant Properties

Research indicates that compounds with structural similarities to this compound exhibit significant antioxidant activity. For instance, studies have shown that related compounds can effectively scavenge free radicals and reduce oxidative stress markers in various cell lines. This property is crucial in preventing cellular damage associated with aging and chronic diseases.

| Compound | IC50 (µM) | Cell Line | Effect |

|---|---|---|---|

| This compound | TBD | C2C12 Myoblasts | Antioxidant activity |

| HMB | 50 | C2C12 Myoblasts | Muscle preservation |

| ALA | 30 | Neuroblastoma Cells | Neuroprotective effects |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is particularly relevant in conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the degradation of IκB, preventing NF-kB from translocating to the nucleus and activating inflammatory genes.

- Regulation of FoxO Proteins : Research indicates that HMB, a related compound, modulates FoxO proteins involved in muscle degradation pathways, suggesting potential applications in muscle wasting conditions .

Case Studies

- Muscle Preservation in Athletes : A study involving athletes supplemented with HMB showed a significant reduction in muscle loss during periods of caloric deficit. This suggests that this compound could have similar applications in enhancing muscle retention during intense physical training .

- Neuroprotection in Animal Models : Animal studies have demonstrated that related compounds can cross the blood-brain barrier and exert neuroprotective effects against oxidative stress-induced neuronal damage, indicating potential therapeutic uses for neurodegenerative diseases .

Eigenschaften

IUPAC Name |

3-methyl-2-[2-[[3-methyl-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]butanoyl]amino]propanoyloxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N2O9/c1-10(2)14(30-19(28)13(6)23-20(29)32-21(7,8)9)16(24)22-12(5)18(27)31-15(11(3)4)17(25)26/h10-15H,1-9H3,(H,22,24)(H,23,29)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPICFSFUAKDZEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)OC(C(C)C)C(=O)O)OC(=O)C(C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.